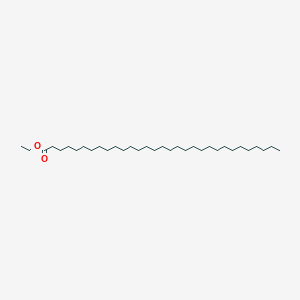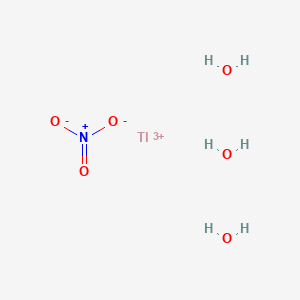
Thallium(3+);nitrate;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Thallium(3+);nitrate;trihydrate is typically synthesized by dissolving thallium(III) oxide in nitric acid. The reaction conditions involve heating the mixture to ensure complete dissolution and then allowing the solution to crystallize, forming the trihydrate compound . Industrial production methods are similar, involving the controlled reaction of thallium compounds with nitric acid under specific temperature and concentration conditions to yield the desired product .
Chemical Reactions Analysis
Thallium(3+);nitrate;trihydrate undergoes various types of chemical reactions, primarily oxidation reactions due to its strong oxidizing properties. It can oxidize methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes . Common reagents used in these reactions include methoxyl phenols, alkenes, and cyclic alkenes, with the major products being quinone acetals, acetals, and ring-contracted aldehydes .
Scientific Research Applications
Thallium(3+);nitrate;trihydrate is widely used in scientific research due to its strong oxidizing properties. In chemistry, it is used for the rapid oxidation of styrene derivatives to carbonyl compounds and for the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement . In biology and medicine, it is used to study the effects of thallium exposure on biological systems, including its impact on gut microbiota and immune response . In industry, it is used for the selective hydrolysis of thioacetals to carbonyl compounds and for a general synthetic method to 19-norsteroids .
Mechanism of Action
The mechanism of action of thallium(3+);nitrate;trihydrate involves its strong oxidizing properties, which allow it to oxidize various organic compounds. The molecular targets include methoxyl phenols, alkenes, and cyclic alkenes, which are oxidized to form quinone acetals, acetals, and ring-contracted aldehydes . The pathways involved in these reactions include the transfer of oxygen atoms from the thallium compound to the organic substrates, resulting in the formation of oxidized products .
Comparison with Similar Compounds
Thallium(3+);nitrate;trihydrate is unique among thallium compounds due to its strong oxidizing properties and its ability to form stable trihydrate crystals. Similar compounds include thallium(I) nitrate and thallium(III) chloride, which also have oxidizing properties but differ in their chemical structure and reactivity . Thallium(I) nitrate is less oxidizing compared to this compound, while thallium(III) chloride is more commonly used in different types of chemical reactions .
Properties
Molecular Formula |
H6NO6Tl+2 |
|---|---|
Molecular Weight |
320.43 g/mol |
IUPAC Name |
thallium(3+);nitrate;trihydrate |
InChI |
InChI=1S/NO3.3H2O.Tl/c2-1(3)4;;;;/h;3*1H2;/q-1;;;;+3 |
InChI Key |
TVXZSQISQFXYRK-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].O.O.O.[Tl+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


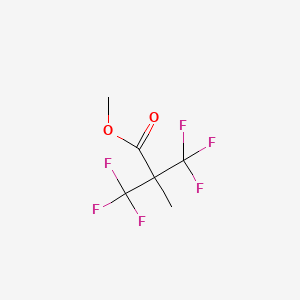
![6-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14723991.png)
![3-[4-(4-Methylphenyl)piperazin-1-yl]propan-1-ol](/img/structure/B14723992.png)
![2-[(Piperidin-1-yl)methylidene]cyclohexan-1-one](/img/structure/B14723997.png)
![4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14724001.png)


![(2-Chloro-7,7-dimethylbicyclo[2.2.1]hept-1-yl)acetic acid](/img/structure/B14724025.png)
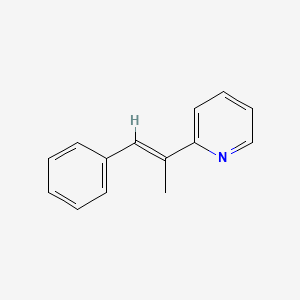
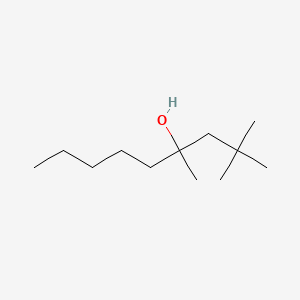
![Diethyl[(4-bromophenyl)amino]propanedioate](/img/structure/B14724052.png)
![2-[3-(2-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14724054.png)

